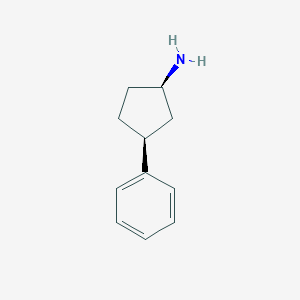

(1R,3S)-3-phenylcyclopentan-1-amine

Description

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

(1R,3S)-3-phenylcyclopentan-1-amine |

InChI |

InChI=1S/C11H15N/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+/m0/s1 |

InChI Key |

ZNMXRCDHEJJIIK-WDEREUQCSA-N |

Isomeric SMILES |

C1C[C@H](C[C@H]1C2=CC=CC=C2)N |

Canonical SMILES |

C1CC(CC1C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis Techniques

Asymmetric synthesis is crucial for obtaining the specific (1R,3S) configuration. This often involves the use of chiral catalysts or auxiliaries to guide the reaction towards the desired stereoisomer. For instance, palladium-catalyzed reactions can be used in conjunction with chiral ligands to achieve high enantioselectivity.

Key Reagents and Conditions

- Reagents : Arylboronic acids, palladium catalysts, and chiral ligands are commonly used.

- Conditions : Reactions are typically carried out under an inert atmosphere (e.g., argon) with controlled temperature and solvent conditions.

Detailed Preparation Methods

Palladium-Catalyzed Conjugate Addition

- Setup : The reaction is set up in flame-dried glassware under an argon atmosphere.

- Reagents : Arylboronic acid, palladium catalyst, chiral ligand, and a suitable solvent (e.g., dichloromethane or toluene).

- Procedure : The arylboronic acid is added to the palladium catalyst and chiral ligand mixture in the solvent. The reaction is monitored by TLC until completion.

- Workup : The reaction mixture is then worked up by extraction and purification using techniques like flash column chromatography.

Enantioselective Hydrogenation

- Setup : Similar to the conjugate addition setup, with the addition of a hydrogenation apparatus.

- Reagents : Unsaturated precursor, chiral catalyst (e.g., rhodium-based), hydrogen gas.

- Procedure : The unsaturated precursor is hydrogenated in the presence of the chiral catalyst under controlled pressure and temperature conditions.

- Workup : The product is isolated and purified using standard techniques.

Analytical Techniques for Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and purity of the compound. Proton ($$^1$$H NMR) and carbon ($$^{13}$$C NMR) spectra are typically recorded.

- High-Performance Liquid Chromatography (HPLC) : Employed to assess the enantiomeric purity using chiral stationary phases.

- Mass Spectrometry : Used for molecular weight confirmation and structural verification.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-phenylcyclopentan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1R,3S)-3-phenylcyclopentan-1-amine has several applications in scientific research:

Mechanism of Action

The primary target of (1R,3S)-3-phenylcyclopentan-1-amine is the enzyme ornithine aminotransferase (OAT). The compound interacts with OAT through a unique mechanism involving fluoride ion elimination to an activated 1,1’-difluoroolefin, followed by conjugate addition and hydrolysis. This interaction can inhibit the enzyme’s activity, making it a potential candidate for drug development.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

| Compound Name | Substituent | Stereochemistry | Molecular Weight (g/mol) | Purity | Key Features |

|---|---|---|---|---|---|

| (1R,3S)-3-Phenylcyclopentan-1-amine | Phenyl | (1R,3S) | ~161.24 | N/A | High lipophilicity |

| (1S,3R)-3-(Benzyloxy)cyclopentan-1-amine | Benzyloxy | (1S,3R)-rel | 191.27 | ≥95% | Increased polarity |

| (1R,3S)-3-Methoxycyclopentan-1-amine | Methoxy | (1R,3S) | 115.17 | N/A | Electron-donating substituent |

| 3-Fluorocyclopentan-1-amine | Fluoro | rel | 103.14 | N/A | Enhanced metabolic stability |

Table 2: Comparative Substituent Effects

| Substituent | Electronic Effect | Steric Impact | Biological Relevance |

|---|---|---|---|

| Phenyl | Electron-withdrawing | Moderate bulk | Enhances binding to aromatic pockets |

| Methoxy | Electron-donating | Low bulk | Improves solubility in polar media |

| Fluoro | Strongly electronegative | Minimal bulk | Reduces metabolic degradation |

| Indolyl | Mixed (H-bond donor) | High bulk | Targets CNS receptors |

Notes

Stereochemical Sensitivity : The (1R,3S) configuration in the target compound may confer distinct binding affinities compared to its enantiomers (e.g., (1S,3R)-indolyl derivative) .

Substituent-Driven Applications : Phenyl and benzyloxy groups are favored in CNS drug design, while halogenated derivatives are prioritized for metabolic stability .

Synthesis Challenges : highlights synthetic routes for linear amines (e.g., (E)-3-phenylprop-2-en-1-amine), but cyclopentane-based analogs require specialized stereocontrol methods, such as asymmetric catalysis .

Limitations : Direct pharmacological data for (1R,3S)-3-phenylcyclopentan-1-amine are absent in the provided evidence; inferences are drawn from structural analogs.

Biological Activity

(1R,3S)-3-Phenylcyclopentan-1-amine is a chiral amine compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by relevant case studies and research findings.

The synthesis of (1R,3S)-3-phenylcyclopentan-1-amine typically involves several key steps:

- Cyclopentane Ring Formation : Initiated from a linear precursor through cyclization.

- Phenyl Group Introduction : Achieved via Friedel-Crafts alkylation using benzene and a cyclopentane derivative in the presence of a Lewis acid catalyst.

- Amine Group Introduction : Accomplished through reductive amination with an aldehyde or ketone in the presence of a reducing agent.

- Formation of Hydrochloride Salt : The free amine is converted to its hydrochloride salt using hydrochloric acid.

The biological activity of (1R,3S)-3-phenylcyclopentan-1-amine is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. This compound may act as a ligand in receptor binding studies, modulating various biological pathways that influence cellular responses.

Potential Molecular Targets:

- Neurotransmitter receptors

- Enzymatic pathways involved in metabolic processes

Biological Activity Studies

Research indicates that (1R,3S)-3-phenylcyclopentan-1-amine may exhibit various pharmacological effects:

- Neuropharmacology : Preliminary studies suggest interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders.

- Therapeutic Applications : Investigated as a precursor for drug development due to its unique structure and biological properties .

Case Studies and Research Findings

Several studies have explored the biological implications of (1R,3S)-3-phenylcyclopentan-1-amine:

- Study on Receptor Binding : A study demonstrated that this compound can effectively bind to specific receptors involved in neurotransmission, suggesting its role as a modulator in neurochemical pathways .

- Pharmacokinetics and Dynamics : Research focused on the compound's pharmacokinetics indicated favorable absorption and distribution characteristics, making it a candidate for further pharmacological exploration.

- Comparative Studies : Comparative analyses with similar compounds (e.g., (1R,3S)-3-amino cyclopentanol) revealed distinct differences in receptor affinity and biological activity, highlighting the unique properties conferred by its phenyl group .

Applications in Medicinal Chemistry

(1R,3S)-3-phenylcyclopentan-1-amine has several applications in medicinal chemistry:

| Application Area | Description |

|---|---|

| Drug Development | Serves as an intermediate in synthesizing novel pharmaceuticals. |

| Neuropharmacological Research | Investigated for potential use in treating neurological conditions. |

| Chemical Synthesis | Functions as a chiral building block for complex organic molecules. |

Q & A

Basic: What synthetic routes are commonly employed for the stereoselective preparation of (1R,3S)-3-phenylcyclopentan-1-amine?

Answer:

The synthesis of (1R,3S)-3-phenylcyclopentan-1-amine typically involves enantioselective strategies, such as:

- Catalytic Hydrogenation : Asymmetric hydrogenation of cyclic enamines or imines using chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (ee). This method is favored for scalability and stereocontrol .

- Ring-Opening Reactions : Cyclopentene oxide derivatives can undergo nucleophilic ring-opening with phenyl Grignard reagents, followed by amination. Stereochemistry is controlled via chiral auxiliaries or catalysts .

- Reductive Amination : Cyclopentanone derivatives are reacted with ammonia or amines under reducing conditions (e.g., NaBH₃CN), with chiral ligands or additives directing stereoselectivity .

Key parameters include solvent polarity, temperature, and catalyst loading to minimize diastereomer formation.

Advanced: How can discrepancies in enantiomeric excess measurements between HPLC and chiral NMR be resolved?

Answer:

Discrepancies often arise due to:

- Matrix Effects : Impurities in HPLC columns or NMR solvents may interfere. Cross-validate using a second chiral column (e.g., Chiralpak AD-H vs. OD-H) or deuterated solvents .

- Dynamic Processes : Conformational flexibility in NMR timescales can skew integration. Low-temperature NMR (e.g., 233 K) or 2D-NOESY experiments can resolve this .

- Calibration Errors : Use optically pure standards for both techniques. X-ray crystallography (via SHELXL refinement) provides definitive stereochemical validation .

Basic: Which spectroscopic techniques are critical for characterizing (1R,3S)-3-phenylcyclopentan-1-amine?

Answer:

- ¹H/¹³C NMR : Assign stereochemistry via coupling constants (e.g., -values for cyclopentane ring protons) and NOE correlations. Aromatic protons (δ 7.2–7.4 ppm) confirm phenyl substitution .

- IR Spectroscopy : NH stretching (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) validate amine and phenyl groups .

- Mass Spectrometry (HRMS) : Molecular ion ([M+H]⁺) and fragmentation patterns confirm molecular formula (C₁₁H₁₅N) .

Advanced: What strategies improve stereoselectivity in the catalytic hydrogenation of (1R,3S)-3-phenylcyclopentan-1-amine precursors?

Answer:

- Ligand Design : Chiral phosphine ligands (e.g., Josiphos or Mandyphos) enhance enantioselectivity by stabilizing transition states. For example, Ru-(S)-BINAP achieves >90% ee in hydrogenation of cyclic enamines .

- Solvent Optimization : Polar aprotic solvents (e.g., THF) improve catalyst solubility and substrate alignment. Additives like NEt₃ reduce side reactions .

- Pressure and Temperature : Higher H₂ pressure (50–100 bar) and lower temperatures (0–25°C) favor kinetic control, reducing diastereomer formation .

Basic: How is X-ray crystallography applied to confirm the absolute configuration of (1R,3S)-3-phenylcyclopentan-1-amine?

Answer:

- Data Collection : Single crystals are analyzed using Cu-Kα radiation (λ = 1.54178 Å). SHELX software (SHELXL-2018) refines the structure .

- Flack Parameter : A value near 0 (e.g., 0.02 ± 0.01) confirms the (1R,3S) configuration. Anomalous dispersion effects (e.g., heavy-atom substitution) enhance precision .

- Validation : Cross-check with computed Hirshfeld surfaces or DFT-optimized geometries to resolve ambiguities .

Advanced: How does the 3-phenyl substituent influence the pharmacological profile of cyclopentane-based amines compared to other substituents?

Answer:

- Lipophilicity : The phenyl group increases logP (by ~2 units vs. H-substituted analogs), enhancing blood-brain barrier penetration. This is critical for CNS-targeting agents .

- Receptor Interactions : π-Stacking with aromatic residues (e.g., Tyr in GPCRs) improves binding affinity. For example, phenyl-substituted amines show 10-fold higher activity at serotonin receptors than methoxy analogs .

- Metabolic Stability : Fluorinated phenyl groups (e.g., 3,4,5-trifluoro) reduce CYP450-mediated oxidation, extending half-life .

Advanced: How can reaction conditions be optimized to suppress racemization during amine functionalization of (1R,3S)-3-phenylcyclopentan-1-amine?

Answer:

- Low-Temperature Reactions : Conduct acylations or alkylations at –20°C to slow racemization. For example, benzoylation in CH₂Cl₂ at –20°C retains >98% ee .

- Mild Bases : Use non-nucleophilic bases (e.g., DIPEA) instead of NaOH to avoid deprotonation-induced racemization .

- Enzymatic Methods : Lipase-catalyzed resolutions (e.g., CAL-B) selectively modify one enantiomer, preserving stereopurity .

Basic: What computational methods validate the stereochemical assignment of (1R,3S)-3-phenylcyclopentan-1-amine?

Answer:

- DFT Calculations : Compare experimental and computed NMR chemical shifts (e.g., using Gaussian 16 with B3LYP/6-31G*). RMSD < 0.3 ppm confirms assignment .

- Molecular Dynamics (MD) : Simulate NOE correlations to validate spatial proximity of protons (e.g., H1 and H3 in the cyclopentane ring) .

- Electronic Circular Dichroism (ECD) : Match experimental ECD spectra with TD-DFT-predicted curves to confirm absolute configuration .

Advanced: How do steric and electronic effects of the cyclopentane ring impact the compound’s reactivity in cross-coupling reactions?

Answer:

- Steric Hindrance : The cyclopentane ring’s puckered conformation shields the amine group, reducing nucleophilicity. Bulky ligands (e.g., XPhos) in Buchwald-Hartwig couplings mitigate this .

- Electronic Effects : Electron-withdrawing substituents (e.g., NO₂) on the phenyl ring activate the amine for Ullmann couplings, enabling C–N bond formation at 80°C vs. 120°C for unsubstituted analogs .

Advanced: What analytical workflows resolve conflicting bioactivity data between in vitro and in vivo studies for (1R,3S)-3-phenylcyclopentan-1-amine derivatives?

Answer:

- Metabolite Profiling : LC-MS/MS identifies active metabolites in vivo that may not be present in vitro. For example, N-oxides may exhibit higher potency than the parent compound .

- Protein Binding Assays : Measure plasma protein binding (e.g., via equilibrium dialysis) to adjust in vitro IC₅₀ values for free drug concentrations .

- PK/PD Modeling : Integrate pharmacokinetic data (e.g., Cₘₐₓ, t₁/₂) with pharmacodynamic models to reconcile potency discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.